molecular formula C8H11Cl2FN2 B11728904 4-Fluoroindolin-7-amine dihydrochloride

4-Fluoroindolin-7-amine dihydrochloride

Cat. No.: B11728904
M. Wt: 225.09 g/mol
InChI Key: QAIKUWNBMHFEOJ-UHFFFAOYSA-N
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Description

4-Fluoroindolin-7-amine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2FN2. It is a derivative of indoline, a bicyclic heterocycle, and contains a fluorine atom at the 4-position and an amine group at the 7-position. This compound is often used in pharmaceutical research and development due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoroindolin-7-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with indoline as the starting material.

    Fluorination: The indoline undergoes a fluorination reaction to introduce a fluorine atom at the 4-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amination: The next step involves the introduction of an amine group at the 7-position. This can be done through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Fluoroindolin-7-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoroindolin-7-amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoroindolin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoroindolin-7-amine dihydrochloride is unique due to the presence of both the fluorine atom at the 4-position and the amine group at the 7-position. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H11Cl2FN2

Molecular Weight

225.09 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-indol-7-amine;dihydrochloride

InChI

InChI=1S/C8H9FN2.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-2,11H,3-4,10H2;2*1H

InChI Key

QAIKUWNBMHFEOJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=CC(=C21)F)N.Cl.Cl

Origin of Product

United States

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